molecular formula C11H10ClN3 B13875119 4-N-(4-chlorophenyl)pyridine-3,4-diamine

4-N-(4-chlorophenyl)pyridine-3,4-diamine

Cat. No.: B13875119
M. Wt: 219.67 g/mol
InChI Key: XRAFEHOMXJJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(4-chlorophenyl)pyridine-3,4-diamine is an organic compound with a molecular formula of C11H10ClN3 It is a derivative of pyridine and is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-chlorophenyl)pyridine-3,4-diamine typically involves the reaction of 4-chloronitrobenzene with pyridine-3,4-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group of 4-chloronitrobenzene is reduced to an amine group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Catalysts may also be employed to enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-chlorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-(4-chlorophenyl)pyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-(4-chlorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-N-(4-chlorophenyl)pyridine-3,4-diamine can be compared with other similar compounds, such as:

    Pyridine-3,4-diamine: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    4-N-(4-methylphenyl)pyridine-3,4-diamine:

    4-N-(4-bromophenyl)pyridine-3,4-diamine: The presence of a bromine atom instead of chlorine affects the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-N-(4-chlorophenyl)pyridine-3,4-diamine

InChI

InChI=1S/C11H10ClN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15)

InChI Key

XRAFEHOMXJJZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.